Cas no 10578-79-7 (N4-Methylcytidine)

N4-Methylcytidine 化学的及び物理的性質
名前と識別子
-
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
- Cytidine, N-methyl-
- N4-Methylcytidine
- 4-N-Methylcytidine
- AC1L2QU4
- AR-1I3429
- CTK0H8883
- N(4)-Methylcytidine
- N4-Methyl-cytidin
- N4-methyl-cytidine
- SureCN157772
- 4-Methylcytidine
- NSC 518744
- AC-32336
- N-4-Methylcytidine
- 1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-4-(methylamino)pyrimidin-2(1H)-one
- DTXSID20147340
- BP-58621
- A848545
- CHEBI:178090
- SCHEMBL157772
- DS-6291
- AKOS016011534
- 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
- 10578-79-7
- DTXCID5069831
- n-methylcytidine
- A11334
- DTXCID40270427
- DTXSID80319304
- Cytidine, N(4)-methyl-
- 13491-42-4
- DB-308992
-
- MDL: MFCD23701766
- インチ: InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1
- InChIKey: LZCNWAXLJWBRJE-ZOQUXTDFSA-N
- ほほえんだ: O=C1N=C(NC)C=CN1[C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O
計算された属性
- せいみつぶんしりょう: 257.10125
- どういたいしつりょう: 257.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
じっけんとくせい
- 密度みつど: 1.69±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 202-203 ºC (ethanol )
- ふってん: 504.2°C at 760 mmHg
- ようかいど: 微溶性(26 g/l)(25ºC)、
- PSA: 114.62
N4-Methylcytidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100567-250mg |
N4-Methylcytidine |
10578-79-7 | 95+% | 250mg |
12061.0CNY | 2021-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100567-1g |
N4-Methylcytidine |
10578-79-7 | 95+% | 1g |
26773.0CNY | 2021-08-03 | |
MedChemExpress | HY-W130466-25mg |
N4-Methylcytidine |
10578-79-7 | 25mg |
¥500 | 2024-04-21 | ||
MedChemExpress | HY-W130466-100mg |
N4-Methylcytidine |
10578-79-7 | 100mg |
¥1200 | 2024-04-21 | ||
eNovation Chemicals LLC | D582597-100mg |
N(4)-methylcytidine |
10578-79-7 | 95% | 100mg |
$665 | 2025-02-20 | |
Aaron | AR00360Y-1g |
N4-Methylcytidine |
10578-79-7 | 98% | 1g |
$325.00 | 2025-01-21 | |
Aaron | AR00360Y-250mg |
N4-Methylcytidine |
10578-79-7 | 98% | 250mg |
$117.00 | 2025-01-21 | |
MedChemExpress | HY-W130466-250mg |
N4-Methylcytidine |
10578-79-7 | 250mg |
¥2400 | 2024-04-21 | ||
Crysdot LLC | CD34000398-1g |
N4-Methylcytidine |
10578-79-7 | 98% | 1g |
$1270 | 2024-07-18 | |
eNovation Chemicals LLC | Y0990099-1g |
N4-methylcytidine |
10578-79-7 | 95% | 1g |
$400 | 2025-02-27 |
N4-Methylcytidine 関連文献
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
N4-Methylcytidineに関する追加情報
Introduction to N4-Methylcytidine (CAS No. 10578-79-7)
N4-Methylcytidine, a nucleoside derivative with the chemical formula C₉H₁₃N₃O₄P and CAS number 10578-79-7, has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its modified cytidine structure, exhibits unique biological properties that make it a promising candidate for various therapeutic applications. The introduction of a methyl group at the N4 position of cytidine not only enhances its stability but also imparts distinct pharmacological activities, making it a subject of intense study in recent years.
The significance of N4-Methylcytidine lies in its potential role in modulating cellular processes, particularly those involving RNA metabolism and epigenetic regulation. Recent studies have highlighted its ability to influence the expression of genes by altering chromatin structure and modifying RNA function. This has opened up new avenues for the development of novel therapeutic strategies targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In the realm of cancer research, N4-Methylcytidine has shown remarkable promise as an anti-tumor agent. Its ability to induce differentiation and apoptosis in cancer cells while sparing healthy cells has made it a focal point for preclinical investigations. Researchers have observed that this compound can disrupt the survival signaling pathways in cancer cells, leading to their selective destruction. Furthermore, its stability under physiological conditions enhances its bioavailability, making it a viable candidate for clinical translation.
Neurodegenerative diseases such as Alzheimer's and Parkinson's have also been areas of interest where N4-Methylcytidine demonstrates potential therapeutic benefits. Studies indicate that this compound can protect neurons from oxidative stress and inflammation, which are key pathological features of these diseases. By modulating RNA splicing and alternative polyadenylation, N4-Methylcytidine may help restore normal neuronal function and slow down disease progression.
The role of N4-Methylcytidine in epigenetic therapy is another compelling aspect of its research. Epigenetic modifications play a crucial role in gene expression without altering the DNA sequence itself. By targeting epigenetic enzymes such as DNA methyltransferases and histone deacetylases, N4-Methylcytidine can reprogram gene expression patterns in affected cells. This has implications for treating a wide range of diseases where epigenetic dysregulation is a contributing factor.
Advances in synthetic chemistry have enabled the efficient production of N4-Methylcytidine, making it more accessible for research purposes. The development of novel synthetic routes has not only improved yield but also enhanced purity, ensuring that researchers can conduct experiments with high confidence in the compound's integrity. These advancements are crucial for translating laboratory findings into clinical applications.
The pharmacokinetic profile of N4-Methylcytidine is another area that has been extensively studied. Its favorable solubility and stability allow for multiple administration routes, including oral and intravenous delivery. This flexibility is essential for developing patient-friendly therapeutic regimens. Additionally, preliminary studies suggest that N4-Methylcytidine exhibits low toxicity profiles, further supporting its potential as a safe and effective therapeutic agent.
Future directions in N4-Methylcytidine research include exploring its efficacy in combination therapies. By pairing it with other drugs or small molecules, researchers aim to enhance treatment outcomes and overcome resistance mechanisms. Preclinical trials are underway to evaluate its effectiveness in various disease models, providing valuable insights into its therapeutic potential.
The regulatory landscape for N4-Methylcytidine is also evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring ongoing clinical trials to ensure that this compound meets stringent standards before it can be approved for human use. The successful completion of these trials could pave the way for new treatment options across multiple therapeutic areas.
In conclusion, N4-Methylcytidine (CAS No. 10578-79-7) represents a significant advancement in nucleoside-based therapeutics. Its unique molecular structure and biological activities make it a versatile tool for addressing various diseases, particularly those involving epigenetic dysregulation and cellular dysfunction. As research continues to uncover new applications for this compound, its potential to improve patient outcomes remains immense.
